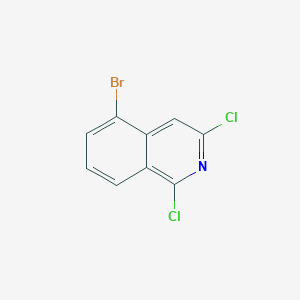

5-Bromo-1,3-dichloroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-7-3-1-2-5-6(7)4-8(11)13-9(5)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMAGOOGDCWION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(C=C2C(=C1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-1,3-dichloroisoquinoline chemical properties

An In-depth Technical Guide to 5-Bromo-1,3-dichloroisoquinoline: Properties, Synthesis, and Applications

Introduction: A Versatile Halogenated Heterocycle

This compound is a highly functionalized heterocyclic compound that has emerged as a significant building block in advanced organic synthesis and materials science.[1] The strategic placement of three halogen atoms—one bromine and two chlorine—on the isoquinoline core imparts a unique and tunable reactivity profile. This makes it an invaluable intermediate for constructing complex molecular architectures through site-selective modifications.

The isoquinoline nucleus itself is a key structural motif found in a vast number of alkaloids and pharmacologically active compounds, including the anti-cancer drug Ecteinascidin 743 and the amoebicide Emetine.[2] The presence of multiple, differentially reactive halogen substituents on this compound provides researchers with precise control over molecular design, enabling its use in diverse fields from drug discovery to the development of novel polymeric materials.[1][3] This guide offers a comprehensive overview of its chemical properties, synthetic methodologies, and key applications for professionals in research and development.

Core Molecular Attributes and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data form the basis for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 1215767-89-7 | [1][4][5] |

| Molecular Formula | C₉H₄BrCl₂N | [1][4][6] |

| Molecular Weight | 276.94 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| InChI Key | MXMAGOOGDCWION-UHFFFAOYSA-N | [1][6] |

| Predicted Boiling Point | 349.5 ± 22.0 °C | [3] |

| Predicted Density | 1.673 ± 0.06 g/cm³ | [3] |

2D Chemical Structure:

Caption: 2D structure of this compound.

Synthesis and Purification Strategies

Core Synthetic Approach: Regioselective Halogenation

The primary and most efficient route to this compound involves the electrophilic bromination of 1,3-dichloroisoquinoline.[1] The causality behind this regioselectivity lies in the electronic nature of the precursor. The two electron-withdrawing chlorine atoms on the isoquinoline core deactivate the ring towards electrophilic attack, with the C-5 position remaining the most favorable site for substitution.[1]

Caption: Synthetic workflow for this compound.

Comparative Analysis of Bromination Protocols

The choice of brominating agent and reaction conditions significantly impacts the yield, purity, and scalability of the synthesis. Below is a comparison of two common protocols.

| Method | Brominating Agent & Solvent | Temperature | Time | Typical Yield | Key Insights |

| Classical Method | Bromine (Br₂) in Acetic Acid | 80–90°C | Several hours | 72–78% | A traditional and effective method, but requires handling of elemental bromine and elevated temperatures, which can lead to byproducts.[1] |

| NBS Method | N-bromosuccinimide (NBS) in DMF | 40°C | Not specified | Up to 85% | Offers improved selectivity and milder reaction conditions, minimizing the formation of polybrominated species.[1] |

Standard Laboratory Protocol (NBS Method)

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dichloroisoquinoline in dimethylformamide (DMF).

-

Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the solution.

-

Reaction: Heat the mixture to 40°C and stir until reaction completion is confirmed by TLC or LC-MS analysis.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification of the Final Product

The primary byproduct of the synthesis is 5,7-dibromo-1,3-dichloroisoquinoline, which results from competing bromination at the C-7 position.[1] Achieving high purity (>99%) is critical for subsequent applications and necessitates robust purification techniques.

-

Fractional Distillation: This is a highly effective method for purification on a larger scale. Distillation at reduced pressure (e.g., 0.1 mmHg and 150°C) can separate the desired product from byproducts with different boiling points.[1]

-

Recrystallization: For solid products, recrystallization from an appropriate solvent system can effectively remove impurities. The choice of solvent is critical to maximize recovery.

-

Column Chromatography: On a laboratory scale, silica gel column chromatography is the preferred method for isolating highly pure material.[1]

Chemical Reactivity: A Tale of Three Halogens

The synthetic utility of this compound stems from the differential reactivity of its three halogen atoms. This allows for a stepwise and site-selective functionalization of the isoquinoline core.

Caption: Reactivity hierarchy of halogen positions.

Metal-Catalyzed Cross-Coupling Reactions

In transition metal-catalyzed reactions, such as Suzuki or Stille couplings, the reactivity of carbon-halogen bonds generally follows the order: C−I > C−Br > C−OTf > C−Cl.[1]

-

Causality: This trend is governed by bond dissociation energy; the weaker C-Br bond is more susceptible to oxidative addition by a palladium catalyst than the stronger C-Cl bonds.

-

Synthetic Implication: This differential reactivity allows for the selective functionalization of the C-5 position (C-Br bond) while leaving the two chloro substituents at C-1 and C-3 untouched. This provides a clear pathway to 5-substituted-1,3-dichloroisoquinolines.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the reactivity is dictated by the electronic influence of the heterocyclic nitrogen atom.

-

Causality: The halogen at the position alpha to the ring nitrogen (C-1) is the most labile and susceptible to displacement by nucleophiles.[1] The electron-withdrawing nitrogen atom stabilizes the negative charge in the Meisenheimer complex intermediate, facilitating the substitution at this position.

-

Synthetic Implication: This allows for the selective replacement of the C-1 chlorine, providing a route to 1-substituted-5-bromo-3-chloroisoquinolines.[1]

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques provides a self-validating system for confirming the structure and assessing the purity of this compound.

| Technique | Purpose and Expected Observations |

| ¹H and ¹³C NMR | Provides critical information about the carbon-hydrogen framework. The ¹H NMR spectrum would show distinct chemical shifts and coupling patterns for the aromatic protons, influenced by the strong electron-withdrawing effects of the halogens and the ring nitrogen.[1] |

| Mass Spectrometry (MS) | Confirms the molecular weight (276.94 g/mol ). The characteristic isotopic pattern of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and two chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atoms would provide definitive evidence of the elemental composition. |

| UV-Vis Spectroscopy | Reveals information about the electronic structure. The absorption maxima are expected to be shifted compared to the parent isoquinoline molecule due to the electronic effects of the halogen substituents.[1] |

| X-ray Diffraction (XRD) | For crystalline material, single-crystal XRD provides the most definitive proof of molecular structure, confirming bond lengths, bond angles, and the precise substitution pattern on the isoquinoline ring.[1] |

Applications in Research and Drug Development

The unique chemical properties of this compound make it a valuable tool in both pharmaceutical and materials science research.

Caption: Key application pathways for the title compound.

Pharmaceutical and Agrochemical Intermediate

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry. This compound serves as a versatile starting point for generating libraries of novel isoquinoline derivatives for biological screening.[1][3] Its ability to undergo selective functionalization at three different positions allows for the systematic exploration of the chemical space around the isoquinoline nucleus, aiding in the development of new therapeutic agents and agrochemicals.[3]

Monomer for Advanced Polymeric Materials

A prominent and innovative application is its use as a key electron-accepting monomer in the synthesis of Conjugated Microporous Polymers (CMPs).[1] When polymerized, it helps create a porous network with a high surface area and an extended π-conjugated system. These properties are highly desirable for applications in environmental remediation, such as the capture and removal of radioactive iodide ions from water, potentially for use in solar-driven water purification technologies.[1]

Safety and Handling

According to supplier safety data, this compound is classified as a hazardous substance.

-

GHS Pictogram: Skull and crossbones (Acute Toxicity).[4]

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4]

This reagent should only be handled by qualified researchers in a controlled laboratory setting using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and within a chemical fume hood.

References

-

5-bromo-1,3-dichloro-isoquinoline (C007B-447734). Cenmed Enterprises. [Link]

-

Cas 1029720-67-9, 5-broMo-3-chloroisoquinoline. Lookchem. [Link]

-

Product Class 5: Isoquinolines. Science of Synthesis. [Link]

-

This compound (C9H4BrCl2N). PubChemLite. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1,3-dichloroisoquinoline

Foreword: The Strategic Value of a Halogenated Heterocycle

In the landscape of modern synthetic chemistry, the strategic placement of halogen atoms on a heterocyclic core provides a powerful toolkit for molecular innovation. 5-Bromo-1,3-dichloroisoquinoline (CAS No. 1215767-89-7) stands as a prime example of such a scaffold.[1] Its unique arrangement of three distinct halogen atoms on an electron-deficient isoquinoline ring system creates a versatile building block with tunable reactivity. This guide offers a comprehensive overview of its synthesis, characterization, and core reactivity principles, tailored for researchers and professionals engaged in drug discovery and materials science. The inherent functionalities of this molecule make it a valuable intermediate for creating complex molecular architectures through selective cross-coupling and nucleophilic substitution reactions.[1] A notable application lies in its use as an electron-accepting monomer for the synthesis of Conjugated Microporous Polymers (CMPs), which have shown significant promise in environmental remediation, such as the capture of radioactive iodide ions from waste streams.[1]

Part 1: Strategic Synthesis of this compound

The construction of this compound is most effectively achieved through a regioselective halogenation strategy. The primary and most direct route involves the electrophilic bromination of the precursor, 1,3-dichloroisoquinoline.[1] The success of this synthesis hinges on precise control over reaction conditions to achieve high regioselectivity for the C-5 position and minimize the formation of undesired isomers.

The Precursor: Accessing 1,3-Dichloroisoquinoline

The synthesis begins with the formation of the dichlorinated isoquinoline core. While various methods exist for isoquinoline synthesis, a common laboratory-scale approach to related structures involves the Vilsmeier-Haack reaction. This reaction can facilitate the cyclization of N-arylacetamides using a reagent formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate a chloro-substituted heterocyclic system.[2] Another pathway involves the reaction of arylacetonitriles with phosgene (or a phosgene equivalent) and hydrogen chloride to build the 1,3-dichloroisoquinoline skeleton.[3] For the purpose of this guide, we will assume the availability of the 1,3-dichloroisoquinoline precursor.

Core Directive: Electrophilic Bromination at C-5

The introduction of the bromine atom onto the 1,3-dichloroisoquinoline ring is an electrophilic aromatic substitution reaction. The electron-withdrawing nature of the two chlorine atoms and the ring nitrogen deactivates the entire heterocyclic system towards electrophilic attack. However, this deactivation also directs the incoming electrophile (Br⁺) to the C-5 position of the benzo-fused ring, which is the least deactivated position, leading to the desired product.[1]

Two primary methodologies are employed for this critical bromination step, each with distinct advantages and considerations.

-

Classical Approach (Br₂/Acetic Acid): This traditional method involves the use of elemental bromine in a solvent like acetic acid at elevated temperatures (80–90°C). While effective, it typically yields the product in the range of 72-78% and may require more stringent purification to remove polybrominated byproducts, such as 5,7-dibromo-1,3-dichloroisoquinoline.[1]

-

Modern Approach (NBS/DMF): A more refined and selective method utilizes N-bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like dimethylformamide (DMF). This approach often proceeds under milder conditions (e.g., 40°C) and can achieve higher yields (up to 85%) with improved regioselectivity, minimizing the formation of the dibrominated impurity.[1] The use of NBS is generally preferred for its ease of handling and enhanced selectivity.

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Comparative Data for Bromination Methods

| Parameter | Classical Method | Modern Method | Causality & Rationale |

| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS is a solid, easier to handle than liquid Br₂, and generates the electrophilic bromine species in situ more slowly, leading to higher selectivity.[1] |

| Solvent | Acetic Acid | Dimethylformamide (DMF) | DMF is a polar aprotic solvent that can better solvate the reaction intermediates and often allows for lower reaction temperatures.[1] |

| Temperature | 80–90°C | ~40°C | The higher reactivity of the Br₂/Acid system requires more thermal energy, while the NBS/DMF system is efficient at milder temperatures, reducing byproduct formation.[1] |

| Typical Yield | 72–78% | ~85% | The enhanced selectivity of the NBS method directly translates to a higher yield of the desired C-5 isomer.[1] |

| Primary Byproduct | 5,7-dibromo-1,3-dichloroisoquinoline | Minimal polybromination | The milder conditions and controlled release of bromine from NBS significantly suppress the second bromination at the C-7 position.[1] |

Experimental Protocol: Synthesis via NBS Bromination

This protocol describes a self-validating system for the synthesis of this compound, prioritizing yield, purity, and safety.

Materials & Reagents:

-

1,3-Dichloroisoquinoline

-

N-Bromosuccinimide (NBS), recrystallized

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction flask, magnetic stirrer, heating mantle with temperature control, condenser, and nitrogen inlet.

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed reaction flask, add 1,3-dichloroisoquinoline (1.0 eq). Dissolve it in anhydrous DMF.

-

Reagent Addition: Begin stirring the solution and add N-bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes. An initial exotherm may be observed; maintain the temperature below 40°C.

-

Reaction: Heat the reaction mixture to 40°C and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Workup: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and finally, brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a solid or oil. Purify via fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the pure this compound.[1]

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.

Characterization Data Summary

| Property | Data | Source |

| Molecular Formula | C₉H₄BrCl₂N | [1][4][5] |

| Molecular Weight | 276.94 g/mol | [1][4][6] |

| Appearance | White to off-white solid | Inferred from typical organic solids |

| ¹H NMR | Aromatic protons exhibit distinct shifts and coupling patterns. | [1] |

| ¹³C NMR | Unique signals for each carbon in the aromatic system. | [1] |

| Mass Spectrometry | Characteristic isotopic cluster for 1 Br and 2 Cl atoms. | [1] |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[1]

-

¹H NMR: The spectrum will show four distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the benzo-fused ring will exhibit chemical shifts and coupling constants influenced by the anisotropic and electronic effects of the bromine and the heterocyclic ring.

-

¹³C NMR: The spectrum will display nine unique signals corresponding to the nine carbon atoms in the molecule. The carbons bonded to the halogens (C-1, C-3, C-5) will show characteristic chemical shifts.

-

-

Mass Spectrometry (MS): MS is used for definitive molecular weight confirmation.

-

Molecular Ion Peak: The mass spectrum will show a complex molecular ion [M]⁺ cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This unique pattern is a powerful diagnostic tool that confirms the presence of one bromine and two chlorine atoms in the molecule.[1] The calculated monoisotopic mass is approximately 274.89 Da.[7]

-

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound.[8] A reverse-phase method provides excellent resolution.

-

Typical Conditions: A C18 stationary phase column with a gradient elution of acetonitrile and water is commonly used. Detection is typically performed using a UV detector at a wavelength where the isoquinoline core absorbs strongly (e.g., 220 nm).[8]

-

Characterization Workflow Diagram

Caption: A typical workflow for the analytical characterization of the final product.

Experimental Protocol: HPLC Purity Analysis

Instrumentation & Consumables:

-

HPLC system with quaternary pump, autosampler, column oven, and UV/DAD detector.[8]

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]

-

HPLC-grade acetonitrile and water.

-

Sample vials.

Procedure:

-

Sample Preparation: Accurately weigh ~1 mg of the synthesized product and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Dilute this stock solution with the initial mobile phase composition to a working concentration of ~0.1 mg/mL.[8]

-

Mobile Phase: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

-

HPLC Method:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Gradient Program: A typical gradient might run from 60% B to 95% B over 20 minutes, followed by a hold and re-equilibration step.[8]

-

-

Analysis: Inject the sample and integrate the resulting chromatogram. The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.

Part 3: Reactivity Insights and Synthetic Utility

The utility of this compound stems from the differential reactivity of its halogen substituents. The electron-deficient nature of the isoquinoline ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C-1 position, being alpha to the ring nitrogen, is the most activated and thus the most labile towards nucleophilic displacement.[1] This allows for the selective functionalization at this position while retaining the bromine at C-5 and the chlorine at C-3 for subsequent transformations, such as metal-catalyzed cross-coupling reactions. This predictable reactivity makes it a highly valuable and strategic intermediate in multi-step synthetic campaigns.

References

- Benchchem. (n.d.). This compound | CAS 1215767-89-7.

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Retrieved from [Link]

-

Product Class 5: Isoquinolines. (n.d.). Retrieved from [Link]

-

LookChem. (n.d.). Cas 1029720-67-9,5-broMo-3-chloroisoquinoline. Retrieved from [Link]

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2015). DUT Open Scholar. Retrieved from [Link]

-

Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (1998). PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information. A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Retrieved from [Link]

-

Brown, W. D., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses Procedure. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2022). PMC - NIH. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H4BrCl2N). Retrieved from [Link]

-

Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2024). MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2005). ResearchGate. Retrieved from [Link]

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. Retrieved from [Link]

-

Mastering Organic Synthesis with 5-Bromo-1,3-dichloro-2-fluorobenzene. (2024). Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Retrieved from [Link]

-

5-bromo-1,3-dichloro-2-methylbenzene - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (2021). ResearchGate. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 5-bromo-1,3-dichloro-isoquinoline (C007B-447734). Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Pentane, 1-bromo-5-chloro- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][1][9]benzothiazepines. (1999). PubMed. Retrieved from [Link]

-

Mass spectrometry of 1,3-and 1,5-dicaffeoylquinic acids | Request PDF. (2009). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1-chlorocyclohexa-1,3-diene | C6H6BrCl | CID 18431471. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemijournal.com [chemijournal.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. This compound - CAS:1215767-89-7 - Abovchem [abovchem.com]

- 5. Isoquinoline, 5-bromo-1,3-dichloro- [m.chemicalbook.com]

- 6. This compound | 1215767-89-7 [sigmaaldrich.com]

- 7. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ISOQUINOLINE, 5-BROMO-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE(923591-51-9) 1H NMR [m.chemicalbook.com]

Spectroscopic Data of 5-Bromo-1,3-dichloroisoquinoline: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 5-Bromo-1,3-dichloroisoquinoline (CAS: 1215767-89-7), a halogenated heterocyclic compound of significant interest in synthetic chemistry. Given the limited availability of public experimental spectra for this specific molecule, this guide synthesizes predicted data with established spectroscopic principles and data from analogous structures to offer a robust analytical framework for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a versatile synthetic intermediate. Its structure, featuring a bromine and two chlorine substituents on an isoquinoline core, presents multiple reactive sites for further chemical modification, such as cross-coupling and nucleophilic substitution reactions. Accurate characterization of this starting material is paramount to ensure the identity and purity of subsequent products. This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), the foundational analytical techniques for structural elucidation of organic molecules.

Compound Profile:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1215767-89-7 |

| Molecular Formula | C₉H₄BrCl₂N |

| Molecular Weight | 276.94 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the aromatic rings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts are influenced by the electronegativity of the halogen substituents and the nitrogen atom in the isoquinoline ring. The four aromatic protons will exhibit distinct chemical shifts and coupling patterns.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.2 - 8.4 | d | ~ 8.5 | H-8 |

| ~ 8.0 - 8.2 | s | - | H-4 |

| ~ 7.8 - 8.0 | d | ~ 7.5 | H-6 |

| ~ 7.6 - 7.8 | t | ~ 8.0 | H-7 |

Note: These are estimated values. Actual chemical shifts may vary.

Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of moderately polar organic compounds due to its ability to dissolve a wide range of samples and its single deuterium lock signal. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of nine distinct carbon signals would confirm the overall structure. Carbons bonded to electronegative atoms (N, Cl, Br) will be deshielded and appear at higher chemical shifts (downfield).

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 152 | C-1 |

| ~ 148 | C-3 |

| ~ 142 | C-8a |

| ~ 135 | C-7 |

| ~ 132 | C-5 |

| ~ 130 | C-8 |

| ~ 128 | C-6 |

| ~ 125 | C-4a |

| ~ 120 | C-4 |

Note: These are estimated values. Actual chemical shifts may vary.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

-

NMR Workflow Diagram```dot

Caption: Workflow for FTIR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum Data

The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance).

[1][2]Predicted Molecular Ion Cluster:

| m/z | Isotopic Composition | Predicted Relative Intensity |

| 275 | C₉H₄⁷⁹Br³⁵Cl₂N | ~ 75% |

| 277 | C₉H₄⁸¹Br³⁵Cl₂N / C₉H₄⁷⁹Br³⁵Cl³⁷ClN | ~ 100% (Base Peak) |

| 279 | C₉H₄⁸¹Br³⁵Cl³⁷ClN / C₉H₄⁷⁹Br³⁷Cl₂N | ~ 50% |

| 281 | C₉H₄⁸¹Br³⁷Cl₂N | ~ 8% |

Note: The exact ratios can be calculated based on the natural abundances of the isotopes. The [M+H]⁺ adduct is also commonly observed in ESI-MS. [3] Fragmentation: Common fragmentation pathways would involve the loss of halogen atoms (Cl or Br) or the entire isoquinoline ring system breaking apart.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

-

Data Acquisition (ESI-QTOF as an example):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the molecular ion.

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for Mass Spectrometry analysis of this compound.

Conclusion

The combination of NMR, IR, and MS provides a complete spectroscopic characterization of this compound. While experimental data is not widely published, the predicted spectra and established analytical principles outlined in this guide offer a solid foundation for researchers to confirm the structure and purity of this important synthetic building block. The characteristic isotopic signature in the mass spectrum, the specific pattern of aromatic protons in the ¹H NMR, and the fingerprint region of the IR spectrum together create a unique spectroscopic profile for this molecule.

References

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Royal Society of Chemistry. (2018). Supplementary Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. [Link]

-

TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]

-

National Institutes of Health. (2017). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. [Link]

-

YouTube. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry. [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-1,3-dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dichloroisoquinoline, bearing the CAS number 1215767-89-7, is a halogenated heterocyclic compound of significant interest in advanced organic synthesis.[1][2] Its unique molecular architecture, featuring a bromine atom on the benzene ring and two chlorine atoms on the pyridine ring of the isoquinoline core, imparts a distinct reactivity profile. This makes it a versatile and valuable building block for the construction of complex molecular frameworks. This guide provides a comprehensive overview of its chemical properties, synthesis, purification, applications, and safety considerations, with a particular focus on its utility in materials science and as an intermediate in pharmaceutical research.[1]

Core Molecular Attributes

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

| Property | Value |

| CAS Number | 1215767-89-7 |

| Molecular Formula | C₉H₄BrCl₂N |

| Molecular Weight | 276.94 g/mol [2] |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(N=C(C=C2C(=C1)Br)Cl)Cl |

Synthesis and Purification

The synthesis of this compound is primarily achieved through a regioselective electrophilic aromatic substitution reaction on a pre-functionalized isoquinoline core.[1] The process involves the bromination of 1,3-dichloroisoquinoline. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring deactivates the entire ring system but directs the incoming electrophile (bromine) to the 5-position of the benzene ring.[1]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol: Electrophilic Bromination

This protocol describes a representative laboratory-scale synthesis of this compound from 1,3-dichloroisoquinoline.

Materials:

-

1,3-dichloroisoquinoline

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 1,3-dichloroisoquinoline in glacial acetic acid.

-

With vigorous stirring, slowly add a solution of bromine in acetic acid to the reaction mixture.

-

Heat the mixture to 80-90 °C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into an ice-water bath to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be further purified by the methods described below.

Yields for this reaction typically range from 72% to 78%.[1]

Purification Strategies

The primary byproduct of the synthesis is the dibrominated species, 5,7-dibromo-1,3-dichloroisoquinoline, which arises from competing bromination at the C-7 position.[1] Effective purification is crucial to obtain a high-purity product.

-

Fractional Distillation: Under reduced pressure, fractional distillation is an effective method for separating the desired product from byproducts with different boiling points.[1]

-

Recrystallization: This technique can be employed to purify the solid product, with the choice of solvent being critical for high recovery.

-

Column Chromatography: For laboratory-scale purifications requiring very high purity, silica gel column chromatography is often utilized.[1]

Spectroscopic Characterization

While a publicly available, fully assigned spectrum for this compound is not readily found, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR: The aromatic protons will exhibit distinct chemical shifts due to the anisotropic effects of the fused ring system and the electronic influence of the halogen substituents. Protons adjacent to the electronegative chlorine and bromine atoms are expected to be deshielded and resonate at a lower field.

¹³C NMR: The carbon atoms directly bonded to the electronegative nitrogen and halogen atoms (C1, C3, and C5) will show the most significant downfield shifts. The symmetry of the molecule will also be reflected in the number of unique carbon signals.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the C-Br and C-Cl stretching vibrations, typically in the fingerprint region of the spectrum.

Applications in Research and Development

This compound is a valuable building block with applications in both materials science and drug discovery.

Synthesis of Conjugated Microporous Polymers (CMPs)

A significant application of this compound is in the synthesis of Conjugated Microporous Polymers (CMPs).[1] These materials are characterized by a high surface area, permanent porosity, and an extended π-conjugated system.[1] In this context, this compound acts as a key electron-accepting monomer.

The synthesis of these polymers is often achieved through Sonogashira-Hagihara cross-coupling reactions, where the halogen atoms on the isoquinoline core are reacted with terminal alkynes in the presence of a palladium catalyst.[3][4]

Caption: Sonogashira-Hagihara Polymerization.

These CMPs have shown significant potential for environmental remediation, particularly in the capture and removal of radioactive iodide ions from aqueous waste streams.[1] The porous network and specific electronic characteristics imparted by the this compound monomer contribute to their high efficacy.[1]

Intermediate in Drug Discovery

The isoquinoline scaffold is a common motif in many biologically active compounds and approved drugs.[5] The halogen atoms on this compound provide multiple points for diversification through various cross-coupling reactions, allowing for the generation of diverse libraries of isoquinoline derivatives for biological screening.[1]

While specific examples of drugs developed directly from this compound are not prevalent in the public domain, the broader class of quinoline and isoquinoline derivatives are well-established as kinase inhibitors, a significant class of therapeutic agents, particularly in oncology.[6] The ability to functionalize the this compound core at the 1, 3, and 5 positions makes it an attractive starting point for the synthesis of novel kinase inhibitors.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[2]

Hazard Statements:

-

H301: Toxic if swallowed

-

H311: Toxic in contact with skin

-

H331: Toxic if inhaled[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water

-

P405: Store locked up[2]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. A full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

This compound is a highly functionalized heterocyclic building block with significant potential for innovation in both materials science and medicinal chemistry. Its well-defined synthesis and purification routes, coupled with its versatile reactivity, make it a valuable tool for researchers in these fields. The development of novel Conjugated Microporous Polymers for environmental applications and its potential as a scaffold for new therapeutic agents underscore the importance of this compound in contemporary chemical research. As with all reactive chemical intermediates, adherence to strict safety protocols is essential for its handling and use.

References

- G. Jones. Product Class 5: Isoquinolines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.

- BenchChem. This compound | CAS 1215767-89-7.

- Abovchem. This compound - CAS:1215767-89-7.

- W. D. Brown, A. H. Gouliaev. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses.

- Google Patents. Quinoline derivatives as kinase inhibitors. US9029392B2.

- Thermo Fisher Scientific.

- Fisher Scientific.

- ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

- Google Patents. TANK-BINDING KINASE INHIBITOR COMPOUNDS. EP 3152210 B1.

- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.

- ChemicalBook.

- Google Patents. Compounds as syk kinase inhibitors. EP 2489663 A1.

- BenchChem. Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene.

- Chemistry LibreTexts. Sonogashira Coupling.

- T. S. Lee, J. H. Kim, K. H. Park. Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. Bulletin of the Korean Chemical Society.

- Google Patents. Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. US6534524B1.

- A. M. O'Connell, M. G. McLaughlin. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.

- ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with...

- Google Patents. (12)

- NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0166899).

- ECHEMI.

- BenchChem. A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-Bromo-3,5-dichlorobenzene and Its Isomers.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Google Patents. Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene. CN103664511A.

- BenchChem. Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-5-nitrobenzene with Terminal Alkynes.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - CAS:1215767-89-7 - Abovchem [abovchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. US9029392B2 - Quinoline derivatives as kinase inhibitors - Google Patents [patents.google.com]

Physical and chemical properties of 5-Bromo-1,3-dichloroisoquinoline

An In-Depth Technical Guide to 5-Bromo-1,3-dichloroisoquinoline

Introduction: A Versatile Heterocyclic Building Block

This compound is a halogenated aromatic heterocyclic compound that has emerged as a significant building block in advanced chemical synthesis. Its structure, featuring an isoquinoline core functionalized with two chlorine atoms and one bromine atom at specific positions, imparts a unique reactivity profile that is highly valuable to researchers in materials science, organic synthesis, and medicinal chemistry. The strategic placement of these halogens allows for selective, stepwise functionalization, making it a versatile precursor for the construction of complex molecular architectures.

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for scientists and drug development professionals.

PART 1: Core Physicochemical and Spectroscopic Properties

The foundational characteristics of a chemical compound dictate its behavior and potential applications. The properties of this compound are summarized below.

Physicochemical Data Summary

A compilation of the key physical and chemical properties provides a quick reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1215767-89-7 | [1] |

| Molecular Formula | C₉H₄BrCl₂N | [2][3] |

| Molecular Weight | 276.94 g/mol | [1][2] |

| Appearance | Data not consistently available; typically a solid. | |

| Boiling Point | 349.5 ± 22.0 °C (Predicted) | [4] |

| Density | 1.673 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 0.86 ± 0.43 (Predicted) | [4] |

| InChI Key | MXMAGOOGDCWION-UHFFFAOYSA-N | [1] |

Structural and Spectroscopic Analysis

The arrangement of atoms and their electronic environment is key to understanding the molecule's reactivity.

-

Molecular Structure: The molecule consists of a bicyclic isoquinoline ring system. The electron-withdrawing imine nitrogen at position 2, combined with chlorine atoms at positions 1 and 3, deactivates the ring system towards electrophilic attack and activates the chloro-substituted positions for nucleophilic substitution. The bromine atom at position 5 provides an additional, distinct site for functionalization, particularly through metal-catalyzed cross-coupling reactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental data is not widely published, a hypothetical analysis provides critical insights. In a ¹H NMR spectrum, the remaining aromatic protons would display distinct chemical shifts influenced by the anisotropic effects of the fused rings and the strong electron-withdrawing nature of the halogen substituents.[1] In the ¹³C NMR spectrum, the carbon atoms bonded to the halogens (C1, C3, C5) would be significantly deshielded, appearing at lower fields.

-

Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight and isotopic pattern. The calculated molecular weight of this compound is approximately 276.94 g/mol .[1] The mass spectrum would exhibit a characteristic isotopic cluster for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), providing unambiguous confirmation of the elemental composition.[1]

PART 2: Synthesis, Reactivity, and Mechanistic Insights

The synthetic utility of this compound is rooted in its preparation and the differential reactivity of its halogen substituents.

Synthesis: Electrophilic Aromatic Substitution

The primary route to this compound is the electrophilic bromination of 1,3-dichloroisoquinoline. The choice of brominating agent and reaction conditions is critical for optimizing yield and regioselectivity. The electron-withdrawing character of the two chlorine atoms directs the incoming electrophile (bromine) to the C-5 position.[1]

| Method | Brominating Agent | Solvent | Temperature | Time | Yield | Selectivity |

| Classical | Bromine (Br₂) | Acetic Acid | 80–90°C | Several hours | 72–78% | Good; favors C-5 |

| Advanced | N-Bromosuccinimide (NBS) | DMF | 40°C | Not specified | up to 85% | Improved |

Source:[1]

This protocol is based on an advanced methodology designed to improve yield and selectivity while minimizing the formation of polybrominated byproducts like 5,7-dibromo-1,3-dichloroisoquinoline.[1]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1,3-dichloroisoquinoline in anhydrous dimethylformamide (DMF).

-

Reagent Addition: Cool the solution to the desired temperature (e.g., 40°C). Add N-bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains stable. Causality: Portion-wise addition of NBS controls the reaction rate and heat generation, preventing potential side reactions.

-

Reaction Monitoring: Stir the mixture at 40°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once complete, pour the reaction mixture into ice water to precipitate the product.

-

Purification: Collect the crude solid by filtration. The primary byproduct is often the 5,7-dibromo species.[1] Purification is typically achieved by fractional distillation under reduced pressure or recrystallization to achieve the high purity required for subsequent applications.[1]

Caption: Synthesis workflow for this compound.

Chemical Reactivity: A Tale of Three Halogens

The synthetic power of this compound lies in the differential reactivity of its three halogen atoms. This allows for a programmed, site-selective approach to molecular elaboration.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C1 position is the most susceptible to nucleophilic attack. This enhanced reactivity is due to its position alpha to the ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This allows for the selective replacement of the C1-Cl group while leaving the C3-Cl and C5-Br bonds intact, opening a pathway to 1-substituted-5-bromo-3-chloroisoquinolines.[1]

-

Metal-Catalyzed Cross-Coupling: The carbon-halogen bonds are all amenable to transition metal-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira). The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[1] This established trend predicts that the C-Br bond at the 5-position will react preferentially over the C-Cl bonds at the 1- and 3-positions. This enables selective functionalization at C5, followed by subsequent modification at the C1 and C3 positions under more forcing conditions if desired.

Caption: Differential reactivity of halogen sites on the isoquinoline core.

PART 3: Applications in Science and Technology

The unique properties of this compound make it a valuable tool in both materials science and pharmaceutical discovery.

Materials Science: Conjugated Microporous Polymers (CMPs)

A prominent application is its use as a key electron-accepting monomer in the synthesis of Conjugated Microporous Polymers (CMPs). When polymerized, it helps create a robust, porous network with a high surface area and an extended π-conjugated system.[1] These properties are highly desirable for:

-

Environmental Remediation: CMPs derived from this monomer have shown significant potential for capturing and removing radioactive iodide ions from aqueous waste streams.[1]

-

Solar-Driven Technologies: The electronic characteristics it imparts can be leveraged in developing materials for solar-driven water purification and other photocatalytic applications.[1]

Pharmaceutical Research and Drug Discovery

The isoquinoline nucleus is a privileged scaffold found in numerous natural products and FDA-approved drugs.[5][6] this compound serves as a versatile starting point for creating libraries of novel isoquinoline derivatives for biological screening.[1] Its differential reactivity allows for the systematic introduction of various functional groups, enabling chemists to explore structure-activity relationships (SAR) in the pursuit of new therapeutic agents. While this specific molecule is a building block, it contributes to the synthesis of compounds that may target a wide range of signaling pathways, including those relevant to cancer, infectious diseases, and neurological disorders.[1]

PART 4: Safety and Handling

This compound is intended for research use only by qualified professionals in a controlled laboratory setting.[1][2]

-

Hazard Identification: Based on available data, the compound is classified with hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[2]

-

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a high-value, strategically functionalized building block. Its well-defined physicochemical properties, coupled with a predictable and hierarchical reactivity profile, make it an enabling tool for innovation. From the rational design of advanced polymers for environmental remediation to the synthesis of diverse compound libraries for drug discovery, this molecule offers researchers a reliable and versatile platform for constructing complex and functional chemical entities.

References

-

Benchchem. This compound | CAS 1215767-89-7.

-

Science of Synthesis. Product Class 5: Isoquinolines.

-

LookChem. Cas 1029720-67-9, 5-broMo-3-chloroisoquinoline.

-

ECHEMI. 34551-41-2, 5-BROMO-1-CHLOROISOQUINOLINE Formula.

-

Abovchem. This compound - CAS:1215767-89-7.

-

ChemicalBook. Isoquinoline, 5-bromo-1,3-dichloro-.

-

PubChemLite. This compound (C9H4BrCl2N).

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - CAS:1215767-89-7 - Abovchem [abovchem.com]

- 3. Isoquinoline, 5-bromo-1,3-dichloro- [m.chemicalbook.com]

- 4. Cas 1029720-67-9,5-broMo-3-chloroisoquinoline | lookchem [lookchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the bromine atom in 5-Bromo-1,3-dichloroisoquinoline

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-1,3-dichloroisoquinoline

Abstract

This compound is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in advanced organic synthesis. Its value stems from the differential reactivity of its three halogen substituents, which allows for selective and sequential functionalization. This guide provides an in-depth analysis of the reactivity profile of this molecule, with a specific focus on the transformations of the C5-bromine atom. We will explore the strategic synthesis of the parent molecule, delve into the mechanistic underpinnings of its selective reactions—including nucleophilic aromatic substitution and palladium-catalyzed cross-couplings—and provide field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the construction of complex molecular architectures, from novel pharmaceutical agents to advanced materials.

Introduction: The Strategic Value of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs.[1] The strategic introduction of multiple halogen atoms onto this core, as seen in this compound (CAS 1215767-89-7), creates a versatile platform for molecular elaboration.[2][3][4][5] The molecule's utility lies not just in the presence of multiple reactive sites, but in their orthogonal reactivity. The chlorine atom at the C1 position, the chlorine at C3, and the bromine at C5 each exhibit distinct electronic and steric environments, enabling chemists to address them with a high degree of selectivity.

This guide focuses specifically on the chemistry of the C5-bromine atom. In the landscape of palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds, providing a reliable handle for introducing carbon-carbon and carbon-heteroatom bonds at the C5 position while preserving the C1 and C3 chloro-substituents for subsequent transformations.[2] This predictable reactivity makes it an invaluable tool in the synthesis of complex isoquinoline derivatives for biological screening and in the construction of functional materials like Conjugated Microporous Polymers (CMPs).[2][6]

Molecular Structure:

Caption: Structure of this compound.

Synthesis and Purification

The most direct and common route to this compound is the regioselective electrophilic bromination of 1,3-dichloroisoquinoline.[2] The electron-withdrawing nature of the two chlorine atoms deactivates the entire ring system towards electrophilic attack, but directs the incoming electrophile (bromine) preferentially to the C5 position.[2]

Comparative Analysis of Synthetic Bromination Methods

The choice of brominating agent and reaction conditions significantly impacts yield, selectivity, and purity. While traditional methods are effective, modern approaches can offer milder conditions and improved selectivity.

| Method | Brominating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Insights & References |

| Classical | Br₂ | Acetic Acid | 80–90 | 4-6 | 72-78 | A robust, straightforward method. Main byproduct is the 5,7-dibromo species.[2] |

| Modern | N-Bromosuccinimide (NBS) | DMF | 40 | 3-5 | ~85 | Milder conditions and often higher selectivity, minimizing over-bromination.[2][7] |

Experimental Protocol: Synthesis via NBS Bromination

This protocol is favored for its high yield and selectivity, which simplifies subsequent purification.

Materials:

-

1,3-dichloroisoquinoline (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of 1,3-dichloroisoquinoline in DMF, add NBS in one portion at room temperature.

-

Heat the reaction mixture to 40°C and stir for 3-5 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Stir the resulting suspension for 30 minutes to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Causality: Using NBS in a polar aprotic solvent like DMF at a moderate temperature provides a controlled source of electrophilic bromine, which enhances selectivity for the desired C5-monobromination and reduces the formation of the 5,7-dibromo byproduct.[2]

Purification Strategy

The primary impurity is typically 5,7-dibromo-1,3-dichloroisoquinoline.[2] Fractional distillation under reduced pressure or column chromatography are effective purification methods to achieve the high purity required for subsequent sensitive cross-coupling reactions.[2]

Caption: Generalized mechanism for SNAr reactions.

Palladium-Catalyzed Cross-Coupling

For transition metal-catalyzed reactions, the bond strength and ease of oxidative addition are the determining factors. [8]This leads to a reactivity pattern that is the inverse of electronegativity.

-

Mechanism: These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. [9]* Reactivity Order: C-Br > C-Cl. [2][9]* Causality: The C-Br bond (bond energy ~285 kJ/mol) is weaker and more polarizable than the C-Cl bond (~340 kJ/mol). This makes the oxidative addition of a Palladium(0) catalyst into the C-Br bond the kinetically favored and rate-determining step, allowing for highly selective reactions at the C5 position. [8] This selective reactivity is the cornerstone of this guide, enabling the diverse transformations discussed below.

Key Transformations Involving the C5-Bromine Atom

The C5-bromo substituent is the primary site for palladium-catalyzed reactions, enabling the construction of diverse molecular frameworks.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl and aryl-alkenyl bonds by coupling an organoboron reagent with an organic halide. [10][11][12]

-

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C5-Br bond. Following this, transmetalation occurs where the organic group from the activated boronic acid (or ester) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. [10][12]* Experimental Causality:

-

Catalyst: A Pd(0) source like Pd(PPh₃)₄ or an in-situ generated catalyst from a Pd(II) precursor (e.g., Pd(OAc)₂) with phosphine ligands is used. [9][11]Bulky, electron-rich ligands like SPhos can accelerate the reaction, especially with challenging substrates. [13] * Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. It activates the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step. [10][11] * Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common, as it helps to dissolve both the organic and inorganic reagents. [10][14]

-

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

-

In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv). [14]2. Add Pd(dppf)Cl₂ (0.05 equiv) as the catalyst.

-

Add anhydrous 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.

-

Degas the mixture with argon for 10-15 minutes.

-

Heat the reaction to 100°C and stir overnight. [14]6. Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the 5-phenyl-1,3-dichloroisoquinoline product.

Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating conjugated enyne systems. [15][16]

-

Mechanistic Insight: This reaction uniquely employs a dual-catalyst system. The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle. A copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. [17]* Experimental Causality:

-

Catalysts: A Pd(0) source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) are required. [17] * Base: An amine base, such as triethylamine or diisopropylamine, is crucial. It serves both to deprotonate the terminal alkyne and to act as a solvent. [17] * Conditions: The reaction must be performed under strictly anaerobic (oxygen-free) conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a significant side reaction. [15][18]

-

Caption: Dual catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling with Phenylacetylene

-

To a solution of this compound (1.0 equiv) in a degassed solvent mixture of THF and diisopropylamine (2:1 v/v), add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.025 equiv). [17]2. Bubble argon through the solution for 15 minutes.

-

Add phenylacetylene (1.1 equiv) dropwise via syringe.

-

Stir the reaction at room temperature for 3 hours or until completion as monitored by TLC. [17]5. Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous NH₄Cl, then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify by flash column chromatography to yield the desired product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of aryl amines from aryl halides. [19][20]It has largely replaced harsher classical methods.

-

Mechanistic Insight: The cycle involves oxidative addition of Pd(0) to the C5-Br bond, followed by coordination of the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. [19][21]* Experimental Causality:

-

Ligand: This is the most critical component. Early systems were limited in scope. The development of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) was a breakthrough. These ligands accelerate the rate-limiting reductive elimination step and prevent undesirable side reactions like beta-hydride elimination. [19][22] * Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine without competing as a nucleophile. [23] * Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that form the active Pd(0) species in situ. [21]

-

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. benchchem.com [benchchem.com]

- 3. 1215767-89-7|this compound|BLD Pharm [bldpharm.com]

- 4. Isoquinoline, 5-bromo-1,3-dichloro- [m.chemicalbook.com]

- 5. cenmed.com [cenmed.com]

- 6. lookchem.com [lookchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. thermofishersci.in [thermofishersci.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 18. depts.washington.edu [depts.washington.edu]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. m.youtube.com [m.youtube.com]

- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Halogenated Isoquinolines: A Technical Guide to Unlocking Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] The strategic incorporation of halogen atoms onto this privileged scaffold has emerged as a powerful tool for modulating and enhancing a wide array of biological activities. This technical guide provides an in-depth exploration of the potential biological activities of halogenated isoquinolines, focusing on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for assessing these activities. This document is designed to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the halogenated isoquinoline framework.

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

The isoquinoline core, consisting of a benzene ring fused to a pyridine ring, is a recurring motif in a vast number of biologically active compounds.[3][4] Natural alkaloids like berberine, papaverine, and morphine are classic examples that showcase the diverse pharmacological effects associated with this heterocyclic system, ranging from antimicrobial and antispasmodic to potent analgesic properties.[1][2][5] The rigid structure of the isoquinoline nucleus provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets such as enzymes and receptors.[3]

The Impact of Halogenation on Bioactivity

Halogen atoms (Fluorine, Chlorine, Bromine, Iodine) are not mere structural decorations; they are key modulators of a molecule's physicochemical properties. The introduction of halogens can profoundly influence:

-

Lipophilicity: Affecting the molecule's ability to cross cell membranes.

-

Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the compound's half-life.

-

Binding Interactions: Halogens can participate in hydrogen bonding and halogen bonding, forming specific, high-affinity interactions with protein targets.[6]

-

Electronic Effects: The electron-withdrawing nature of halogens can alter the reactivity and pKa of the parent molecule.

This strategic modification is a cornerstone of modern medicinal chemistry, and in the context of the isoquinoline scaffold, it has led to the discovery of compounds with significantly enhanced potency and novel mechanisms of action.[7][8]

Anticancer Activities of Halogenated Isoquinolines

The development of novel anticancer agents is a critical area of research. Halogenated isoquinolines have demonstrated significant potential, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[8][9]

Key Mechanisms of Anticancer Action

Halogenated isoquinolines exert their anticancer effects through multiple pathways, often targeting fundamental processes of cell survival and proliferation.[10][11]

-

Induction of Apoptosis and Cell Cycle Arrest: Many isoquinoline alkaloids have been shown to trigger programmed cell death (apoptosis) in cancer cells.[10][12] They can modulate the expression of pro- and anti-apoptotic proteins, leading to the activation of caspase cascades, the executioners of apoptosis.[12] Furthermore, these compounds can arrest the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[10][11]

-

Inhibition of Key Enzymes: Enzymes like topoisomerases, which are crucial for DNA replication and repair, are common targets.[8] By inhibiting these enzymes, halogenated isoquinolines can introduce DNA damage that is irreparable for the cancer cell. Kinases, another class of enzymes often dysregulated in cancer, are also prominent targets.

-

Interaction with Nucleic Acids: Some isoquinoline derivatives can intercalate into the DNA double helix or bind to specific DNA structures, disrupting replication and transcription processes, ultimately leading to cell death.[10]

Caption: Simplified pathway of apoptosis induction by a halogenated isoquinoline.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of these compounds. Key findings often revolve around:

-

Position and Nature of Halogen: The specific halogen (F, Cl, Br, I) and its position on the isoquinoline or a substituent ring can dramatically alter activity. For instance, a bromine atom at a specific position might confer higher potency than a chlorine atom at the same position due to better steric interactions within the target's binding pocket.[6][8]

-

Substituents: The nature of other substituents on the isoquinoline core can influence solubility, cell permeability, and target affinity.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative halogenated isoquinoline derivatives against various cancer cell lines.

| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 22 | - | A549 (Lung Adenocarcinoma) | 0.155 | [8] |

| Compound 23 | Thieno-fused | MCF7 (Breast Cancer) | 0.170 | [8] |

| Compound 77d | Dibromo | (Cell line not specified) | Potent | [8] |

| Compound 77b | Fluoro | (Cell line not specified) | 33.8 | [8] |

Antimicrobial Properties

The rise of antibiotic-resistant pathogens is a global health crisis, necessitating the discovery of new antimicrobial agents. Halogenated isoquinolines have shown promise as a new class of compounds effective against a range of bacteria and fungi.[13][14]

Antibacterial and Antifungal Mechanisms

The antimicrobial activity of these compounds is often multifaceted:

-

Cell Wall/Membrane Disruption: Some derivatives can interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to cell lysis.

-

Inhibition of Nucleic Acid Synthesis: Similar to their anticancer effects, these compounds can inhibit enzymes essential for DNA replication and repair in bacteria.[13]

-

Biofilm Eradication: Bacterial biofilms are notoriously difficult to treat with conventional antibiotics. Certain halogenated quinolines and isoquinolines have demonstrated the ability to eradicate these persistent bacterial communities.[15][16]

Notably, some alkynyl isoquinolines have shown potent activity against multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRSA (Vancomycin-resistant S. aureus), even in cases where conventional drugs fail.[13]

Data Summary: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

| Compound Class | Halogenation | Target Organism | MIC (µM) | Reference |

| Halogenated Quinoline (HQ 2) | Yes | MRSE 35984 | 0.59 | [15] |

| Halogenated Quinoline (HQ 1, 2, 11, 13) | Yes | MRSE | 0.30 - 0.78 | [15] |

Neuroprotective and CNS Activities

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[19][20][21] Isoquinoline alkaloids have been investigated for their potential to protect neurons from damage and slow disease progression.[19][20][21]

Mechanisms of Neuroprotection

-

Enzyme Inhibition: Halogenated isoquinolines can inhibit enzymes such as cholinesterases, which is a key strategy in managing Alzheimer's disease.[22]

-